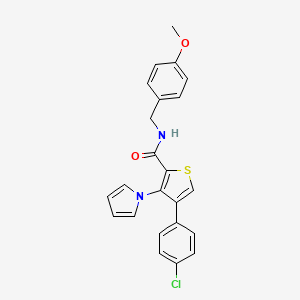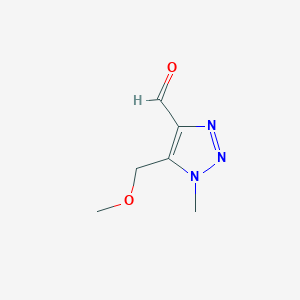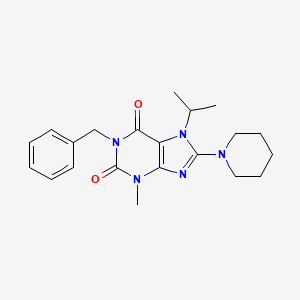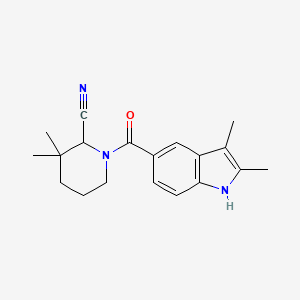![molecular formula C29H26N2O5 B2635343 ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1111236-94-2](/img/structure/B2635343.png)
ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[b][1,4]oxazin, which is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, along with various substituents. These could include an ethyl group, a phenyl group, and a carboxylate group .Chemical Reactions Analysis
Benzoxazines are known to undergo a variety of chemical reactions. For example, they can undergo ring-opening polymerization to form polybenzoxazines . The specific reactions that this compound would undergo would depend on the exact nature of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of an ethyl group could increase its lipophilicity, while the presence of a carboxylate group could make it more acidic .Scientific Research Applications
Neurological Studies
Research has shown that compounds related to ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate, specifically ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives, have been explored for their effects on the central nervous system. These compounds generally cause loss of motor control in mice but are relatively toxic (Hung, Janowski, & Prager, 1985).
Herbicidal Applications
A study on isoindolinedione substituted benzoxazinone derivatives, which are structurally similar to the compound , revealed good herbicidal activities. These derivatives exhibited symptoms like leaf cupping and necrosis in weeds, typical of protox inhibitor herbicides (Huang et al., 2009).
Antibacterial Properties
A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related to the compound in focus, were prepared and studied for their antibacterial activities. These compounds, especially with oxazole substituents containing a 2-methyl group, showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms (Cooper et al., 1990).
Antiviral Activity
Research involving quinazolin-4(3H)-one derivatives, which are structurally similar, has demonstrated distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-3-34-29(33)21-10-11-23-22(16-21)27(17-24(30-23)20-7-5-4-6-8-20)36-18-28(32)31-13-14-35-26-12-9-19(2)15-25(26)31/h4-12,15-17H,3,13-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMSYPISSBIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)


![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)


![N-[[4-[(4-Fluorophenyl)carbamoyl]phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2635271.png)


![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635276.png)

![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)
